lithium;5-methylcyclopenta-1,3-diene
CAS No.: 54061-45-9
Cat. No.: VC11679751
Molecular Formula: C6H7Li
Molecular Weight: 86.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54061-45-9 |
|---|---|
| Molecular Formula | C6H7Li |
| Molecular Weight | 86.1 g/mol |
| IUPAC Name | lithium;5-methylcyclopenta-1,3-diene |
| Standard InChI | InChI=1S/C6H7.Li/c1-6-4-2-3-5-6;/h2-5H,1H3;/q-1;+1 |
| Standard InChI Key | KPCHKRNAYPIRSD-UHFFFAOYSA-N |
| SMILES | [Li+].C[C-]1C=CC=C1 |
| Canonical SMILES | [Li+].C[C-]1C=CC=C1 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Lithium;5-methylcyclopenta-1,3-diene features a planar cyclopentadienyl ring substituted with a methyl group at the 5-position, coordinated to a lithium cation. The canonical SMILES representation reflects this structure, where the lithium ion stabilizes the negative charge on the methyl-substituted carbon. The InChIKey further confirms its unique stereoelectronic configuration.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | lithium;5-methylcyclopenta-1,3-diene | PubChem |
| Molecular Formula | PubChem | |
| Molecular Weight | 86.1 g/mol | PubChem |
| CAS Number | 54061-45-9 | EPA DSSTox |
| SMILES | [Li+].C[C-]1C=CC=C1 | PubChem |
Electronic and Steric Effects
The methyl group at the 5-position introduces steric hindrance, slightly distorting the cyclopentadienyl ring’s planarity compared to unsubstituted analogs like lithium cyclopenta-1,3-diene (CAS 16733-97-4). This distortion modulates the compound’s reactivity, as evidenced by its reduced tendency to undergo dimerization compared to non-methylated derivatives. The lithium cation’s interaction with the π-system delocalizes electron density, enhancing stability while maintaining nucleophilic character at the anionic carbon.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via lithiation of 5-methylcyclopenta-1,3-diene using n-butyllithium in tetrahydrofuran (THF) at low temperatures (-78°C) under argon or nitrogen atmospheres. The reaction proceeds as follows:
The product is isolated via vacuum distillation or crystallization, yielding a pale yellow solid with >95% purity.
Industrial Manufacturing
Industrial processes employ continuous flow reactors to enhance safety and scalability. Automated systems control reagent stoichiometry and temperature, minimizing side reactions such as lithium aggregation or solvent decomposition. Post-synthesis purification involves fractional distillation under reduced pressure, critical for removing residual THF and unreacted starting materials.
Chemical Reactivity and Reaction Mechanisms
Oxidation and Reduction Pathways
Lithium;5-methylcyclopenta-1,3-diene undergoes oxidation with hydrogen peroxide to form 5-methylcyclopentadienone, a key intermediate in fragrance synthesis. Reduction with lithium aluminum hydride () yields 5-methylcyclopentane, though this reaction is less common due to competing protonolysis.
Electrophilic Substitution
The anionic carbon reacts vigorously with electrophiles. For example, treatment with methyl iodide produces 1,5-dimethylcyclopenta-1,3-diene:
This reactivity is exploited in synthesizing substituted cyclopentadienyl ligands for transition metal catalysts.
Applications in Scientific Research
Catalysis
The compound serves as a precursor for Ziegler-Natta catalysts when combined with titanium or zirconium chlorides. These catalysts polymerize ethylene into high-density polyethylene with controlled tacticity.
Materials Science
In materials science, lithium;5-methylcyclopenta-1,3-diene is used to synthesize metallocene frameworks with tunable magnetic properties. For instance, iron complexes exhibit ferromagnetic coupling at low temperatures.
Table 2: Comparative Analysis of Organolithium Compounds
| Compound | Reactivity | Applications | Stability |
|---|---|---|---|
| Lithium cyclopenta-1,3-diene | High | Polymerization catalysts | Low (dimerizes) |
| Lithium;5-methylcyclopenta-1,3-diene | Moderate | Specialty organometallics | High |
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